N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c1-25-14-7-5-11(6-8-14)15-10-26-17(22-15)23-16(24)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZEYNZZJVYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₃F₃N₄O₂S
- Molecular Weight : 382.36 g/mol
- CAS Number : 321848-17-3
The synthesis typically involves the reaction of 4-methoxyphenyl isothiocyanate with appropriate amines or benzamides under controlled conditions. This method allows for the introduction of the thiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl and thiazole rings can enhance cytotoxic effects.
Key Findings :
- A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, with IC₅₀ values indicating potent activity against cell lines such as A-431 and Jurkat .
- Another research highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced anticancer activity, suggesting that this compound may possess similar properties due to its methoxy substitution .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been extensively studied. This compound has shown activity against various bacterial strains.
Research Insights :
- Compounds containing thiazole rings have been reported to demonstrate significant antibacterial effects comparable to standard antibiotics like norfloxacin .
- The presence of trifluoromethyl groups is believed to enhance lipophilicity, improving membrane penetration and consequently antimicrobial efficacy .
Case Studies
-
Anticancer Activity in Breast Cancer Models :
A specific study evaluated the effectiveness of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC₅₀ values significantly lower than standard treatments like doxorubicin, highlighting their potential as alternative therapeutic agents . -
Antimicrobial Efficacy Against Gram-positive Bacteria :
In a comparative study against Gram-positive bacteria, several thiazole derivatives were tested. This compound showed promising results with minimal inhibitory concentrations (MICs) that were effective at lower concentrations than traditional antibiotics .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance selectivity and potency against various cancer cell lines.
Case Studies:
- Cell Line Testing : Research has shown that thiazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human lung adenocarcinoma (A549) and glioblastoma (U251) cells, indicating promising anticancer activity .
- Mechanism of Action : The mechanism typically involves inducing apoptosis in cancer cells. Thiazole derivatives have been found to activate caspases and modulate apoptotic pathways, leading to cell death .
Antimicrobial Properties
Thiazole compounds have also been investigated for their antimicrobial effects. The presence of the methoxy group and trifluoromethyl substituents in this compound enhances its interaction with microbial targets.
Case Studies:
- Bacterial Inhibition : Studies have reported that thiazole derivatives exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes .
- Antifungal Activity : Some derivatives have shown efficacy against fungal strains such as Candida albicans, suggesting a broad spectrum of antimicrobial potential .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound may have other therapeutic implications.
Potential Applications:
- Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
- Neurological Disorders : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Comparisons :
Structural Variations: Thiazole Substitution: The target compound’s 4-methoxyphenyl-thiazole moiety is shared with EMAC2060 and 9e, but EMAC2060 incorporates a hydrazine linker, while 9e adds a triazole-benzodiazole hybrid. Benzamide Modifications: The trifluoromethyl group in the target compound contrasts with EMAC2060’s brominated benzamide and F5254-0161’s piperazine-CF$3$ side chain. The CF$3$ group enhances lipophilicity and metabolic stability compared to halogens .
Synthetic Challenges: EMAC2060 and analogs in exhibit lower yields (<80%), likely due to steric hindrance from bulky substituents or side reactions. F5254-0161 and filapixant involve multi-step syntheses with chiral centers (e.g., morpholine in filapixant), increasing complexity compared to the target compound’s simpler thiazole-benzamide scaffold .
Biological Activity: Enzyme Inhibition: Compounds like 9e and ZINC5154833 demonstrate tyrosinase or CIITA-I modulation, suggesting the target compound’s benzamide-thiazole scaffold could be optimized for similar applications. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets . Receptor Interactions: Filapixant’s purinoreceptor antagonism highlights the role of CF$_3$ and heterocycles in receptor selectivity. The target compound’s lack of a morpholine or pyrimidine group may limit its receptor range compared to filapixant .
Preparation Methods
Microwave-Assisted Cyclocondensation
Adapted from Sánchez-Recillas et al., this method employs microwave irradiation to accelerate the cyclocondensation of p-methoxyacetophenone (1.0 eq) with thiourea (2.0 eq) in the presence of iodine (1.0 eq) as an oxidizing agent. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Solvent-free |
| Microwave Power | 50 W |
| Temperature | 120–140°C |
| Reaction Time | 10–15 minutes |
| Yield | 78–82% |
Post-reaction, the crude product is triturated with diethyl ether, dissolved in alkaline hot water (pH 11–12), and recrystallized from ethanol-water (1:4) to yield 4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a pale-yellow crystalline solid. ¹H-NMR (DMSO-d6, 400 MHz) confirms the structure: δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (s, 1H, thiazole-H), and 5.21 (s, 2H, NH2).
Propenone-Thiosemicarbazide Cyclization
An alternative route, reported by Archana et al., involves synthesizing a propenone intermediate followed by cyclization with thiosemicarbazide:
- Propenone Formation : p-Methoxyacetophenone reacts with p-methoxybenzaldehyde in ethanol under basic conditions (NaOH, 50°C, 6 h) to yield 1,3-di(4-methoxyphenyl)prop-2-en-1-one.
- Thiazole Formation : The propenone reacts with thiosemicarbazide in alcoholic KOH (80°C, 8 h), forming 4-(4-methoxyphenyl)-1,3-thiazol-2-amine via intramolecular cyclization. This method achieves a lower yield (65–70%) but avoids microwave equipment.
Benzamide Coupling: Introducing the 3-(Trifluoromethyl)benzoyl Group
The 3-(trifluoromethyl)benzamide moiety is introduced via acylation of the thiazole amine. Two approaches are documented:
Direct Acylation with 3-(Trifluoromethyl)benzoyl Chloride
Adapting protocols from Sánchez-Recillas et al. and CN113698315A, the thiazole amine reacts with 3-(trifluoromethyl)benzoyl chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) catalyze the reaction at 0–5°C, gradually warming to room temperature over 12 h.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12–16 h |
| Yield | 70–75% |
The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide as a white solid. ¹³C-NMR (DMSO-d6, 100 MHz) shows characteristic signals at δ 165.2 (C=O), 161.1 (CF3), and 114.9–129.8 (aromatic carbons).
Stepwise Nitrile Hydrolysis and Coupling
For improved regioselectivity, CN113698315A proposes synthesizing 3-(trifluoromethyl)benzonitrile first, followed by hydrolysis to the carboxylic acid and subsequent coupling:
- Nitrile Synthesis : 3-Chlorotrifluorotoluene undergoes cyano substitution with CuCN in dimethylformamide (DMF, 120°C, 4 h).
- Hydrolysis : The nitrile is hydrolyzed to 3-(trifluoromethyl)benzoic acid using NaOH (2.5 M, 100°C, 4 h, 88–90% yield).
- Coupling : The acid is converted to its acyl chloride (SOCl2, reflux, 2 h) and reacted with the thiazole amine under Schotten-Baumann conditions (aqueous NaOH, 0°C, 1 h, 85% yield).
Analytical Validation and Purity Optimization
Chromatographic Purification
Final purification employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity. GC-MS (EI, 70 eV) confirms the molecular ion peak at m/z 407.1 [M+H]⁺.
Crystallographic Characterization
Single-crystal X-ray diffraction (monoclinic P2₁/n space group) validates the molecular structure, with bond lengths and angles consistent with analogous thiazole benzamides.
Challenges and Mitigation Strategies
- Regioselectivity in Thiazole Formation : Microwave irradiation minimizes byproducts compared to conventional heating.
- Trifluoromethyl Group Stability : Avoiding strong acids/bases during hydrolysis preserves the CF3 group.
- Solvent Selection : Tetrahydrofuran and dimethylformamide optimize acylation yields without side reactions.
Industrial Scalability Considerations
Patent CN113698315A highlights scalability advantages of the nitrile hydrolysis route, citing a 67–70% overall yield with >97% purity. Solvent recovery systems (e.g., distillation for THF) and catalytic hydrogenation (Raney Ni, H2 1.5 atm) enhance cost-efficiency.
Q & A
Q. Basic
- ¹H/¹³C NMR : Methoxy singlet at δ 3.8 ppm; thiazole protons (δ 7.2–7.5 ppm); benzamide carbonyl at δ 167 ppm .
- HRMS : Molecular ion [M+H]+ at m/z 435.1 (Δ < 2 ppm) .
- HPLC : Reverse-phase C18 column (ACN:H₂O gradient, 70:30 to 90:10) with retention time ~8.2 minutes .
What in silico approaches predict binding modes to enzymatic targets like acetylcholinesterase?
Q. Advanced
- Molecular docking (AutoDock Vina): Predicts hydrogen bonding between the benzamide carbonyl and Tyr337 (PDB: 4EY7; binding energy: -9.2 kcal/mol) .
- Molecular dynamics (MD) : 100 ns simulations validate complex stability (RMSD < 2 Å).
- MM-PBSA : Free energy calculations correlate with SPR-measured KD values (e.g., 8.7 µM) .
What safety protocols are recommended for handling this compound?
Q. Basic
- Mutagenicity : Ames II testing indicates risk comparable to benzyl chloride; use fume hoods (>100 ft/min airflow) and nitrile gloves .
- Storage : Under nitrogen at -20°C (decomposition onset: 120°C via DSC) .
- Spill management : Neutralize with 1M NaOH and adsorb with activated charcoal .
How do thiazole 4-position modifications (e.g., -OCH₃ vs. -Cl) impact pharmacokinetics?
Q. Advanced
- Metabolic stability : 4-Cl derivatives show increased microsomal t₁/₂ (2.1 → 4.3 hours) due to reduced CYP3A4 oxidation .
- LogP : Replacing -OCH₃ with -Cl raises LogP from 3.2 to 4.1, enhancing blood-brain barrier penetration .
- In vivo AUC : 4-Cl analogs improve AUC₀–24h by 1.8-fold in rat models .
Which in vitro models assess antimicrobial activity?
Q. Basic
- Bacterial : Broth microdilution against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 50 µg/mL) .
- Fungal : C. albicans hyphal inhibition assays (IC₅₀: 20 µM) .
- Cytotoxicity : HEK293 viability assays (CC₅₀ > 50 µg/mL) confirm selectivity .
What experimental strategies validate target engagement in anticancer assays?
Q. Advanced
- CRISPR knockout : Bcl-2 KO reduces viability by 60% in treated vs. wild-type cells .
- CETSA : Thermal shift (ΔTm ≥ 2°C) confirms target stabilization .
- Phospho-flow cytometry : Dose-dependent inhibition of p-ERK (EC₅₀: 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
